![molecular formula C7H16N2O B1583843 3-(Piperazin-1-Yl)Propan-1-Ol CAS No. 5317-32-8](/img/structure/B1583843.png)
3-(Piperazin-1-Yl)Propan-1-Ol
Overview
Description
3-(Piperazin-1-Yl)Propan-1-Ol is a chemical compound with the IUPAC name 3-(1-piperazinyl)-1-propanol dihydrochloride . It has a molecular weight of 217.14 .
Synthesis Analysis
Novel 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives were designed and synthesized as potential triple reuptake inhibitors . A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .Molecular Structure Analysis
The InChI code for 3-(Piperazin-1-Yl)Propan-1-Ol is 1S/C7H16N2O.2ClH/c10-7-1-4-9-5-2-8-3-6-9;;/h8,10H,1-7H2;2*1H .Chemical Reactions Analysis
The synthesis of 3-(Piperazin-1-Yl)Propan-1-Ol involves metal-catalyzed reactions . The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of this compound is examined in various studies .Scientific Research Applications
Neurotransmitter Uptake Inhibition
“1-Piperazinepropanol” derivatives have been identified as potential triple reuptake inhibitors . These compounds can simultaneously inhibit the uptake of neurotransmitters serotonin, norepinephrine, and dopamine (SERT, NET, and DAT, respectively). This property makes them promising candidates for the treatment of major depressive disorder (MDD), as they can increase the availability of these neurotransmitters in the synaptic cleft.
Antidepressant Activity
The compound’s scaffold, when modified, has been used to create molecules like centpropazine , an antidepressant marketed in India. Although not clinically approved globally due to low bioavailability, it highlights the potential of 1-Piperazinepropanol derivatives in developing new antidepressants.
Anticancer Activity
Derivatives of 1-Piperazinepropanol have been reported to possess anticancer activities . The exact mechanisms are not fully understood, but they may involve the modulation of cellular signaling pathways that are crucial for cancer cell proliferation and survival.
Antiviral Activity
Piperazine derivatives, including those of 1-Piperazinepropanol, have shown antiviral properties . They have been studied for their effectiveness against various viral infections, indicating their potential as therapeutic agents in virology.
Calcium Channel Inhibition
These compounds have been explored for their ability to inhibit calcium channels . Calcium channel blockers have various therapeutic applications, including the treatment of hypertension and cardiac arrhythmias.
α-Adrenoceptor Inhibition
1-Piperazinepropanol derivatives have been investigated for their α-adrenoceptor inhibitory activity . This action can be beneficial in conditions like hypertension and benign prostatic hyperplasia, where α-adrenoceptor antagonism can alleviate symptoms.
Future Directions
The development of novel 3-(Piperazin-1-Yl)Propan-1-Ol derivatives is a significant area of study in the discipline, with the aim of developing novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function . Carbazole derivatives containing a 3-(piperazin-1-yl)propan-2-ol moiety are promising skeletons to develop novel bactericides with low toxicity for controlling refractory microbial diseases .
properties
IUPAC Name |
3-piperazin-1-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c10-7-1-4-9-5-2-8-3-6-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEOFVINMVZGAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201234 | |
Record name | Piperazin-1-ylpropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-Yl)Propan-1-Ol | |
CAS RN |
5317-32-8 | |
Record name | 1-Piperazinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5317-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazin-1-ylpropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazin-1-ylpropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperazin-1-ylpropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications of 1-piperazinepropanol have been explored for enhanced antiallergy activity, and what is the significance of these modifications?
A1: Researchers have synthesized and evaluated a series of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives, essentially modifying the basic 1-piperazinepropanol structure. [] These modifications involved introducing various aryl groups at the 1 and 4 positions of the piperazine ring. The study demonstrated that these modifications significantly impacted the antiallergy activity. For instance, α-[(4-fluorophenoxy)methyl]-4-(4-fluorophenyl)-1-piperazinepropanol displayed considerably greater potency compared to the parent compound, α-(phenoxymethyl)-4-phenyl-1-piperazinepropanol, in the guinea pig anaphylaxis (GPA) assay. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antiallergy properties of 1-piperazinepropanol derivatives.
Q2: What in vivo models were employed to assess the antiallergy activity of the synthesized 1-piperazinepropanol derivatives, and what were the key findings?
A2: Two primary in vivo models were utilized to evaluate the antiallergy activity of the 1-piperazinepropanol derivatives: the passive foot anaphylaxis (PFA) assay in rats and the guinea pig anaphylaxis (GPA) assay. [] The PFA assay showed that 27 of the synthesized derivatives exhibited equal or superior antiallergy activity compared to the parent compound, α-(phenoxymethyl)-4-phenyl-1-piperazinepropanol. [] Further testing in the GPA assay, a model that closely mimics human anaphylaxis, revealed that five derivatives surpassed the parent compound in potency, with α-[(4-fluorophenoxy)methyl]-4-(4-fluorophenyl)-1-piperazinepropanol demonstrating the highest potency (PD50 = 3 mg/kg). [] These findings emphasize the potential of specific 1-piperazinepropanol derivatives as promising candidates for further development as antiallergy agents.
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